molecular formula C10H13NO3 B1596359 N-(4-Methoxybenzyl)glycine CAS No. 20839-78-5

N-(4-Methoxybenzyl)glycine

Cat. No.: B1596359
CAS No.: 20839-78-5
M. Wt: 195.21 g/mol
InChI Key: QEOHOHDWOLGNLN-UHFFFAOYSA-N
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Description

N-(4-Methoxybenzyl)glycine is an organic compound with the molecular formula C10H13NO3 It is a derivative of glycine, where the amino group is substituted with a 4-methoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(4-Methoxybenzyl)glycine can be synthesized through the reaction of glycine with 4-methoxybenzyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, resulting in the formation of the desired product with high yield .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and high throughput. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: N-(4-Methoxybenzyl)glycine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Peptide Synthesis

Role as a Building Block
N-(4-Methoxybenzyl)glycine serves as a valuable building block in peptide synthesis. The methoxybenzyl group can act as a protecting group, allowing for the selective manipulation of the glycine residue during synthetic processes. This capability is critical in the assembly of complex peptides where the protection of functional groups is necessary to prevent unwanted reactions.

Case Study: Synthesis of Novel Peptides
Researchers have utilized this compound to synthesize novel peptides that exhibit enhanced biological activity. For instance, the compound has been linked to other bioactive molecules to create potential therapeutic agents targeting various diseases. The versatility of the methoxybenzyl group allows for modifications that can improve the pharmacological properties of these peptides .

Material Science

Self-Assembling Molecules
Due to its unique structure, this compound can be employed in the design of self-assembling molecules. The presence of both polar and non-polar functional groups facilitates the creation of materials with tunable hydrophobicity, making it suitable for applications in drug delivery systems and nanotechnology.

Data Table: Comparison with Similar Compounds

Compound NameStructure TypeUnique Features
N-BenzylglycineAmino Acid DerivativeLacks methoxy substitution; used in peptide synthesis
4-Methoxybenzoic AcidAromatic Carboxylic AcidServes as a precursor for synthesizing esters
N-(2-Methoxybenzyl)glycineAmino Acid DerivativeDifferent methoxy position affects reactivity
N-(4-Fluorobenzyl)glycineAmino Acid DerivativeFluorine substitution alters biological activity

Pharmacological Research
this compound has been studied for its interaction with glycine receptors, which are crucial in neurotransmission processes. Research indicates that derivatives of this compound may enhance GABAergic transmission, suggesting potential therapeutic roles in neurological disorders .

Mechanistic Insights
Studies have shown that this compound can modulate excitatory neurotransmission through its action on presynaptic glycine receptors, which could lead to novel treatments for conditions like anxiety and epilepsy .

Synthetic Methodologies

Microwave-Assisted Synthesis
The compound has been synthesized using microwave-assisted techniques, which improve reaction efficiency and yield. For example, ethyl N-(4-Methoxybenzyl)glycinate has been produced under optimized conditions that reduce reaction times significantly while maintaining high purity levels .

Comparison with Similar Compounds

N-(4-Methoxybenzyl)glycine can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxybenzyl group provides a balance of hydrophobic and hydrophilic characteristics, making it versatile for various applications .

Biological Activity

N-(4-Methoxybenzyl)glycine (MBG) is an organic compound characterized by the molecular formula C₁₀H₁₃NO₃. It consists of a glycine backbone with a 4-methoxybenzyl group attached to the nitrogen atom. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and organic synthesis.

The presence of both polar (carboxyl group) and non-polar (methoxybenzyl group) functional groups in MBG allows it to serve as a versatile building block in the synthesis of novel compounds. The methoxybenzyl moiety is often used in the preparation of protected amino acids, which can be utilized in peptide synthesis. For example, MBG can be converted into various derivatives through acylation reactions, enhancing its potential therapeutic applications .

Biological Activities

This compound exhibits several biological activities that highlight its relevance in pharmacology:

  • Anticancer Activity : Studies have shown that derivatives of MBG possess significant cytotoxic effects against various hematologic and solid tumor cell lines. For instance, compounds synthesized from MBG demonstrated moderate to significant activity against multiple cancer cell lines at concentrations of 100 µM .
  • Binding Affinity : Interaction studies indicate that MBG has a binding affinity for various biological targets, including receptor tyrosine kinases such as EGFR and HER-2. These interactions suggest potential roles in signaling pathways relevant to cancer progression .
  • Neuroprotective Effects : Research indicates that MBG may have neuroprotective properties, potentially through mechanisms involving modulation of neurotransmitter systems or reduction of oxidative stress .

Case Studies

  • Cytotoxicity Studies : In a study evaluating the cytotoxicity of novel compounds derived from MBG, researchers found that several analogues exhibited potent inhibitory activity against receptor tyrosine kinases involved in cancer signaling pathways. The study highlighted the potential of these compounds as anticancer agents .
  • Peptide Synthesis Applications : MBG has been employed as a protecting group in peptide synthesis, demonstrating its utility in creating complex peptide structures without compromising biological activity. Its ability to be easily removed post-synthesis makes it an attractive option for chemists .

Comparative Analysis

The following table summarizes the unique features of this compound compared to structurally similar compounds:

Compound NameStructure TypeUnique Features
N-BenzylglycineAmino Acid DerivativeLacks methoxy substitution; used in peptide synthesis
4-Methoxybenzoic AcidAromatic Carboxylic AcidServes as a precursor for synthesizing esters
N-(2-Methoxybenzyl)glycineAmino Acid DerivativeDifferent methoxy position affects reactivity
N-(4-Fluorobenzyl)glycineAmino Acid DerivativeFluorine substitution alters biological activity

The specific methoxy substitution on the benzyl ring in MBG influences both its reactivity and biological properties compared to these similar compounds .

Properties

IUPAC Name

2-[(4-methoxyphenyl)methylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-14-9-4-2-8(3-5-9)6-11-7-10(12)13/h2-5,11H,6-7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEOHOHDWOLGNLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80306956
Record name N-(4-Methoxybenzyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80306956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20839-78-5
Record name 20839-78-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=184721
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(4-Methoxybenzyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80306956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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